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Compound of Interest

Compound Name: Erythromycin A N-oxide

cat. No.: B12353878

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A N-oxide, a significant metabolite and synthetic precursor of the macrolide
antibiotic erythromycin A, holds considerable interest in pharmaceutical research. This
technical guide provides an in-depth overview of Erythromycin A N-oxide, focusing on its core
chemical properties, synthesis, characterization, and biological relevance. Detailed
experimental protocols and quantitative data are presented to support researchers in their drug
development and scientific exploration endeavors.

Core Chemical Properties

Erythromycin A N-oxide is characterized by the addition of an oxygen atom to the tertiary
amine of the desosamine sugar moiety of Erythromycin A. This modification alters its
physicochemical properties and biological activity.

Property Value Reference
CAS Number 992-65-4 [1]
Molecular Formula C37H67NO14 [1]
Molecular Weight 749.92 g/mol [1]
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Synthesis and Biotransformation

Erythromycin A N-oxide can be generated through both synthetic chemical oxidation and
biological transformation.

Chemical Synthesis

The targeted oxidation of the tertiary amine in Erythromycin A yields Erythromycin A N-oxide.
A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of Erythromycin A N-oxide via m-CPBA Oxidation

o Materials: Erythromycin A, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane
(CH2CI2), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium
sulfate (Na2S04).

e Procedure:
o Dissolve Erythromycin A in dichloromethane at 0°C.
o Add m-CPBA (approximately 2 equivalents) to the solution.

o Stir the mixture at room temperature and monitor the reaction progress by thin-layer
chromatography (TLC).

o Upon completion, quench the reaction by pouring the mixture into a saturated aqueous
solution of NaHCO3.

o Separate the organic layer and extract the aqueous layer with dichloromethane.
o Combine the organic layers, wash with brine, and dry over anhydrous Na2SOA4.
o Concentrate the solution in vacuo to obtain the crude N-oxide product.
o If necessary, the N-oxide can be further purified by chromatography.[2]

A subsequent reduction step using sodium sulfite can be employed to convert any epoxide
byproducts back to the alkene, aiding in the purification of the desired N-oxide.[2]
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Biotransformation

In biological systems, Erythromycin A is metabolized primarily by the cytochrome P450 enzyme
system, with the CYP3A4 isoform playing a crucial role. While N-demethylation is a major
metabolic pathway, the formation of Erythromycin A N-oxide is also a recognized
biotransformation.[3] The mechanism involves the transfer of an oxygen atom from the ferryl-
oxo intermediate of CYP3A4 to the nitrogen atom of the desosamine sugatr.

Metabolic Pathway of Erythromycin A to Erythromycin A N-oxide

' Erythromycin A = CYP3A4 (N-oxidation) P(ErythromycinA N-oxide)

Click to download full resolution via product page

Caption: Metabolic conversion of Erythromycin A to Erythromycin A N-oxide by CYP3A4.

Characterization

The structural elucidation of Erythromycin A N-oxide relies on a combination of spectroscopic
techniques. While specific data for the N-oxide is not readily available in public literature, the
following outlines the expected analytical approaches based on the characterization of the
parent compound, Erythromycin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of Erythromycin A is complex, showing nhumerous
signals for the methyl, methine, and methylene groups of the macrolide ring and its sugar
moieties.[4] For the N-oxide, shifts in the signals corresponding to the protons of the
desosamine sugar, particularly those adjacent to the nitrogen atom, are expected due to the
electronic effect of the N-O bond.

e 13C NMR: The carbon NMR spectrum of Erythromycin A reveals distinct signals for all 37
carbon atoms.[4] The formation of the N-oxide would induce a downfield shift in the signals
of the carbon atoms attached to the nitrogen in the desosamine ring.

Mass Spectrometry (MS)
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Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the
molecular weight of Erythromycin A and its derivatives. For Erythromycin A N-oxide, the
protonated molecule [M+H]* would be observed at m/z 750.5. Fragmentation patterns in
tandem MS (MS/MS) would show characteristic losses of the sugar moieties, with the N-oxide
modification influencing the fragmentation of the desosamine sugar. A characteristic loss of an
oxygen atom (16 Da) from the precursor ion under certain ionization conditions can be
indicative of an N-oxide.[5]

Infrared (IR) Spectroscopy

The IR spectrum of Erythromycin A exhibits characteristic absorption bands for hydroxyl (O-H),
carbonyl (C=0), and C-O stretching vibrations.[6] The N-oxide derivative would be expected to
show an additional characteristic absorption band for the N-O stretching vibration.

Spectroscopic Data for Erythromycin A

Complex spectrum with multiple signals
1H NMR (CDCls)
between 0.8 and 5.1 ppm.

Signals corresponding to 37 carbons, including

13C NMR (CDCls) carbonyls (~175, 221 ppm) and various C-O and
C-C bonds.
MS (ESI) [M+H]*+ at m/z 734.5.

Bands around 3475 cm~! (O-H), 2944 cm~1 (C-

IR (KBr)
H), 1729 cm~1 (C=0).[6]

Biological Activity and Significance

The N-oxidation of the dimethylamino group on the desosamine sugar of Erythromycin A has a
significant impact on its biological activity. This group is crucial for binding to the bacterial 50S
ribosomal subunit, which is the mechanism of action for its antibacterial properties. Modification
to an N-oxide can inactivate or reduce the antibacterial efficacy of the drug.

Erythromycin A N-oxide is also a key precursor in the synthesis of other macrolide antibiotics,
such as clarithromycin. Its study is therefore important for understanding the metabolism of
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erythromycin, potential drug-drug interactions mediated by CYP3A4, and for the development
of new macrolide derivatives.

Experimental Workflow for Synthesis and Characterization
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Caption: A typical workflow for the synthesis and characterization of Erythromycin A N-oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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